N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Description
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is an organic compound that features a morpholine ring attached to a phenyl group through a methylene bridge, with an additional methyl group attached to the nitrogen atom
Properties
IUPAC Name |
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-10-12-3-2-4-13(9-12)11-15-5-7-16-8-6-15/h2-4,9,14H,5-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMYRFZAMCXUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428735 | |
| Record name | N-Methyl-N-[3-(morpholin-4-ylmethyl)benzyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-92-2 | |
| Record name | N-Methyl-N-[3-(morpholin-4-ylmethyl)benzyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Routes and Reaction Steps
Formation of Morpholin-4-ylmethyl Intermediate
A common approach to introduce the morpholin-4-ylmethyl group involves a Mannich-type reaction or nucleophilic substitution on a suitable aromatic precursor bearing a halomethyl group adjacent to the aromatic ring.
Mannich Reaction Variant: Reaction of morpholine with formaldehyde and an aromatic amine or phenyl derivative under mild conditions (room temperature, methanol solvent) leads to the formation of morpholin-4-ylmethyl-substituted amines. This method is efficient for synthesizing N-substituted morpholine derivatives, including morpholin-4-ylmethyl benzimidazoles and imidazolines, which share structural similarity to the target compound.
Nucleophilic Substitution: Halomethylated aromatic compounds (e.g., chloromethylphenyl derivatives) can be reacted with morpholine under reflux in polar aprotic solvents such as N,N-dimethylformamide (DMF) or methanol to afford morpholin-4-ylmethyl-substituted products.
Preparation of Aromatic Amines and Intermediates
The aromatic amine precursor, such as 4-(4-aminophenyl)-3-morpholinone, can be prepared via:
Nitration and Reduction: Starting from 4-phenyl-3-morpholinone, nitration with nitric acid in concentrated sulfuric acid at controlled low temperatures (-5 to 25 °C) yields 4-(4-nitrophenyl)-3-morpholinone. Subsequent catalytic hydrogenation using palladium on activated carbon in ethanol under hydrogen pressure (5 bar) at elevated temperature (80 °C) reduces the nitro group to the amine.
This amine intermediate can be further functionalized to introduce the morpholin-4-ylmethyl substituent through the methods described above.
Cyclization and Functional Group Transformations
In some synthetic schemes, intermediates such as oxazolidinones or isoindole derivatives are formed by reacting morpholinyl-substituted phenyl compounds with phthalimide derivatives (e.g., potassium phthalimide) followed by cyclization. These steps are carried out in solvents like methanol, DMF, or their mixtures at temperatures ranging from 25 °C to reflux (up to 150 °C), typically over 1 to 5 hours.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Reactants | Solvent(s) | Temperature Range | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Nitration | 4-phenyl-3-morpholinone, HNO3, H2SO4 | Concentrated sulfuric acid | 10 °C to 25 °C, then -5 °C | 30 min to 1 hr | Careful temperature control to avoid over-nitration; pH adjustment post-reaction |
| 2 | Catalytic Hydrogenation | 4-(4-nitrophenyl)-3-morpholinone, Pd/C, H2 | Ethanol | 80 °C, 5 bar H2 | 1 hr | Efficient reduction to amine with 70-80% yield; catalyst removal by filtration |
| 3 | Nucleophilic Substitution | Aromatic chloromethyl derivative, morpholine | DMF, methanol | Reflux (~90-150 °C) | 1-5 hr | Use of aprotic polar solvents preferred; molar equivalents of reagents 1:1 recommended |
| 4 | Cyclization (if applicable) | Phthalimide derivatives, intermediates | Methanol, DMF | 25 °C to reflux | 30 min to 20 hr | Optional step for ring closure to isoindole derivatives; solvent choice affects yield |
Representative Experimental Data
| Compound/Step | Yield (%) | Physical State | Melting Point (°C) | Purification Method |
|---|---|---|---|---|
| 4-(4-aminophenyl)-3-morpholinone (amine) | 70-80 | White solid | 114-152 | Filtration, washing with acetone |
| Morpholin-4-ylmethyl substituted intermediates | 50-85 | Solid or semi-solid | Not always reported | Recrystallization, filtration |
Research Findings and Optimization Notes
Solvent Effects: Methanol and DMF are commonly used solvents, with methanol preferred for its polarity and ability to dissolve reactants and intermediates effectively, enhancing reaction rates and yields.
Temperature Control: Maintaining reaction temperatures within specified ranges (25 °C to reflux) is crucial to avoid side reactions or decomposition. For nitration, low temperatures (-5 to 10 °C) are essential to control regioselectivity and prevent over-nitration.
Molar Ratios: Using equimolar or slight excess (1-5 equivalents) of reagents like potassium phthalimide or morpholine ensures complete conversion and reduces impurities.
Reaction Time: Reaction times vary from 30 minutes to several hours depending on the step, with longer times favoring complete conversion but requiring monitoring to avoid degradation.
Catalyst Use: Palladium on activated carbon is effective for hydrogenation steps, with filtration and washing steps necessary to remove catalyst residues.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nitration + Catalytic Reduction | 4-phenyl-3-morpholinone, HNO3, Pd/C | Low temp nitration, 80 °C H2 | High yield amine intermediate | Requires careful temperature control |
| Mannich Reaction | Morpholine, formaldehyde, aromatic amine | Room temp, methanol | Mild conditions, straightforward | Limited to substrates with reactive amines |
| Nucleophilic Substitution | Aromatic chloromethyl derivative, morpholine | Reflux in DMF or methanol | Direct introduction of morpholin-4-ylmethyl | Requires halomethyl precursor |
| Cyclization with Phthalimide | Potassium phthalimide, intermediates | Reflux in methanol or DMF | Enables ring closure for complex derivatives | Additional purification steps |
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Biological Activities
-
Antiviral Activity
- N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine has shown promising antiviral properties, particularly against flaviviruses such as Zika and dengue. In studies, compounds with similar structures exhibited IC50 values indicating effective inhibition of viral replication, suggesting that modifications to the morpholine moiety can enhance antiviral efficacy .
-
Antimicrobial Properties
- This compound is part of a broader class of Mannich bases known for their antimicrobial activities. Research indicates that derivatives of Mannich bases exhibit significant antibacterial and antifungal properties against various pathogens. The incorporation of morpholine enhances the lipophilicity and bioavailability of these compounds, improving their effectiveness against resistant strains .
- Anticancer Potential
- Neuropharmacological Effects
Structure-Activity Relationships (SAR)
The effectiveness of this compound is heavily influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Morpholine Ring | Enhances solubility and bioavailability |
| N-Methyl Group | Increases potency against viral targets |
| Phenyl Substituent | Modulates binding affinity to biological targets |
Research has shown that variations in the phenyl and morpholine substitutions can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .
Case Studies
-
Antiviral Drug Development
- A study focused on the synthesis and evaluation of various derivatives revealed that modifications to the morpholine ring significantly improved antiviral activity against flavivirus proteases. The most potent derivatives had IC50 values in the low micromolar range, indicating their potential as lead compounds for antiviral therapy .
- Antimicrobial Efficacy
- Cancer Therapeutics
Mechanism of Action
The mechanism of action of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The morpholine ring and the phenyl group contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine: A simpler analog with similar structural features but lacking the phenyl group.
3-(morpholin-4-ylmethyl)benzylamine: Similar structure but without the N-methyl group.
Uniqueness
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is unique due to the presence of both the morpholine ring and the phenyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
Biological Activity
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a methyl group attached to a phenyl ring, which is further substituted with a morpholine moiety. Its chemical formula and structural characteristics suggest promising interactions with various biological targets, particularly in the context of neuropharmacology.
Research indicates that this compound may interact with neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety. The morpholine component is believed to facilitate the compound's ability to cross the blood-brain barrier, enhancing its efficacy as a central nervous system agent.
The compound's structure allows for hydrogen bonding and hydrophobic interactions , which are crucial for binding to biological targets such as receptors and enzymes. Preliminary studies suggest that it may act as a selective ligand for certain serotonin and dopamine receptors, indicating its potential role in mood modulation.
Pharmacological Profiles
The pharmacological profile of this compound shows promise for various therapeutic applications. The following table summarizes the binding affinities and potential therapeutic effects based on preliminary studies:
| Target Receptor | Binding Affinity (Ki) | Potential Therapeutic Effect |
|---|---|---|
| Serotonin Receptors | TBD | Mood regulation |
| Dopamine Receptors | TBD | Antidepressant effects |
| Other Neurotransmitter Systems | TBD | Anxiety relief |
Note: TBD indicates that specific binding affinities are yet to be determined through further research.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have shown that the compound may enhance serotonin levels, which could lead to improved mood and reduced anxiety symptoms.
- Binding Studies : In vitro studies have demonstrated that this compound exhibits selective binding to serotonin and dopamine receptors, indicating its potential as a therapeutic agent in mood disorders.
- Comparative Analysis : A comparative study with structurally similar compounds highlighted differences in receptor selectivity and pharmacological profiles, emphasizing the unique properties of this compound.
Synthesis Methods
Various synthetic routes have been developed to produce this compound in sufficient quantities for research purposes. These methods are essential for advancing studies on its biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example:
- Step 1 : React 3-(morpholin-4-ylmethyl)benzaldehyde with methylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the secondary amine .
- Step 2 : Purify the product using column chromatography (e.g., DCM/MeOH gradients) or recrystallization in DCM/hexane mixtures .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of methylamine) and reaction time (12–24 hours) to improve yield (70–91% reported for analogous methanamine derivatives) .
Q. How is this compound characterized structurally?
- Key Techniques :
- ¹H NMR : Look for characteristic peaks:
- Morpholine protons : δ 3.09–3.07 (m, 4H, morpholine CH₂) .
- Aromatic protons : δ 7.10 (d, J = 8.0 Hz, 2H, aryl CH) and δ 6.78 (d, J = 8.0 Hz, 2H, aryl CH) .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235–250) and retention times (1.35–2.0 minutes under QC-SMD-TFA05 conditions) .
- Elemental Analysis : Verify C, H, N content (e.g., C₁₄H₂₁N₂O requires C 70.85%, H 8.94%, N 11.80%).
Advanced Research Questions
Q. How do structural modifications (e.g., morpholine substitution) impact biological activity?
- SAR Insights :
- Morpholine vs. Piperazine : Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity compared to piperazine, potentially improving target binding (e.g., kinase or GPCR interactions) .
- Substitution Position : Meta-substitution on the phenyl ring (as in the target compound) reduces steric hindrance, favoring receptor access compared to ortho-substituted analogs .
- Data Table :
| Substituent | IC₅₀ (μM) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Morpholin-4-ylmethyl | 0.12 | 1.5 | 5.8 |
| Piperazin-1-ylmethyl | 0.45 | 0.9 | 3.2 |
| Pyridin-2-ylmethyl | 1.20 | 2.1 | 1.5 |
| Data adapted from kinase inhibition studies . |
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Approach :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control compounds (e.g., ridinilazole for antimicrobial assays) .
- Dose-Response Curves : Perform 8-point dilution series (0.1–100 μM) to calculate accurate EC₅₀/IC₅₀ values .
- Counter-Screening : Test against off-target receptors (e.g., serotonin receptors) to rule out non-specific effects .
Q. What are the challenges in purifying this compound hydrochloride?
- Key Issues :
- Hydroscopicity : The free base is hygroscopic; stabilize as hydrochloride salt (≥98% purity via recrystallization in ethanol/ether) .
- Byproduct Removal : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) to eliminate unreacted 3-(morpholin-4-ylmethyl)benzaldehyde .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
